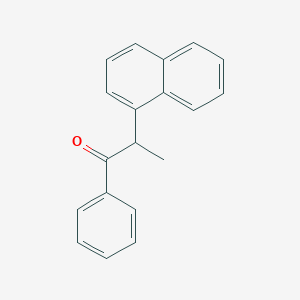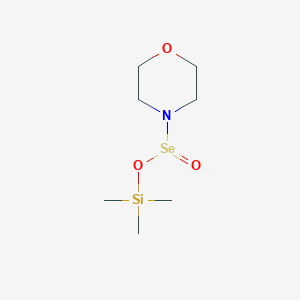
Ethyl 15-acetyloxypentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 15-acetyloxypentadecanoate is an ester compound characterized by the presence of an ethyl group attached to the oxygen atom of a carbonyl group. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers . This compound is a derivative of pentadecanoic acid, which is a long-chain fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 15-acetyloxypentadecanoate can be synthesized through esterification reactions. One common method involves the reaction of pentadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 15-acetyloxypentadecanoate can undergo various chemical reactions, including:
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can yield the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Pentadecanoic acid and ethanol.
Reduction: 15-hydroxypentadecanoic acid.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl 15-acetyloxypentadecanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 15-acetyloxypentadecanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release pentadecanoic acid, which can then participate in various metabolic pathways . The molecular targets and pathways involved include lipid metabolism and signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 15-acetyloxypentadecanoate can be compared with other esters such as:
Ethyl acetate: A common solvent with a similar ester structure but shorter carbon chain.
Methyl butyrate: Another ester with a fruity odor, used in flavoring.
Ethyl propionate: Used in the food industry for its pleasant smell.
Uniqueness
This compound is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it particularly interesting for studies related to long-chain fatty acid esters and their applications .
Eigenschaften
CAS-Nummer |
66003-64-3 |
|---|---|
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
ethyl 15-acetyloxypentadecanoate |
InChI |
InChI=1S/C19H36O4/c1-3-22-19(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-23-18(2)20/h3-17H2,1-2H3 |
InChI-Schlüssel |
KZHQINTZPTXCOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



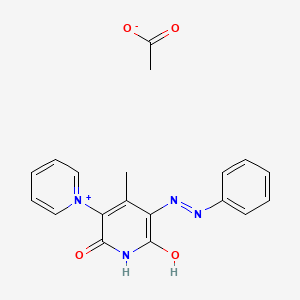
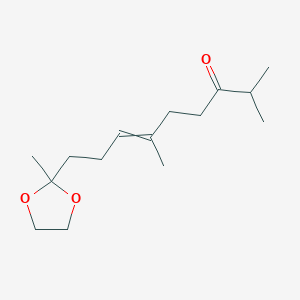
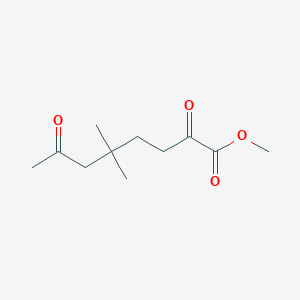
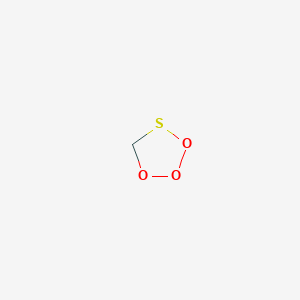
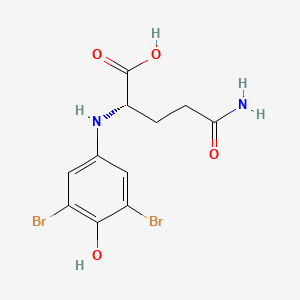


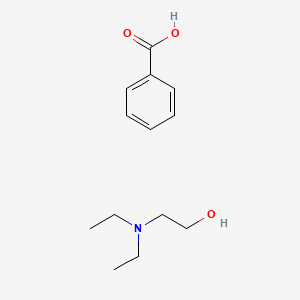
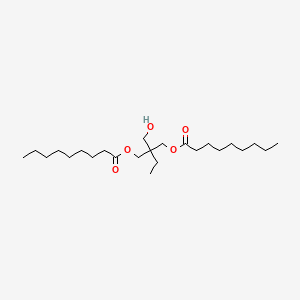
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)
